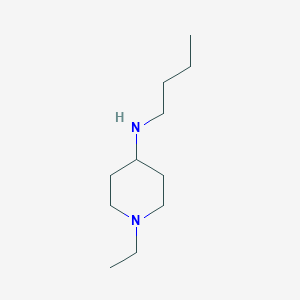

![molecular formula C24H17NO6 B2835377 N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide CAS No. 886180-39-8](/img/structure/B2835377.png)

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide” is a complex organic molecule. It contains a benzodioxole group , a benzofuran group, and a methoxybenzamide group . These groups are common in many bioactive compounds, including pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heterocycles . The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar groups can undergo a variety of reactions. For example, the benzodioxole group can participate in electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Amino-substituted benzamide derivatives, encompassing N-arylbenzamides with varying numbers of methoxy and hydroxy groups, have been evaluated for their antioxidant capacity using DPPH and FRAP assays. Notably, these derivatives demonstrated enhanced antioxidative properties compared to the reference BHT molecule, with a specific focus on the trihydroxy derivative exhibiting significant antioxidative potential. Computational analysis supported these findings by highlighting the beneficial role of protonated systems and the positive impact of electron-donating methoxy groups on antioxidant properties. Moreover, the introduction of hydroxy groups notably shifts reactivity towards enhancing antioxidative features, especially in derivatives facilitating stabilizing hydrogen bonding interactions (Perin et al., 2018).

Anticancer Activity

The synthesis and evaluation of dihydrobenzofuran lignans and related compounds have revealed a new group of potential antitumor agents that inhibit tubulin polymerization. This series of compounds, obtained through a biomimetic reaction sequence, demonstrated promising activity, particularly against leukemia and breast cancer cell lines. Among these, a specific compound showcased significant activity, indicating the potential for these dihydrobenzofuran lignans as antimitotic and potential antitumor agents (Pieters et al., 1999).

Histone Deacetylase Inhibition

A series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, designed as novel histone deacetylase inhibitors, have shown significant inhibitory activity against the enzymes, with IC50 values as low as 4.0 microM. Notably, derivatives with thiophene and benzo[d][1,3]dioxole substitutions exhibited potent antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines, also inducing cell-cycle arrest at G2 phase (Jiao et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO6/c1-28-16-9-6-14(7-10-16)24(27)25-21-17-4-2-3-5-18(17)31-23(21)22(26)15-8-11-19-20(12-15)30-13-29-19/h2-12H,13H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANIXZYGQAOPIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

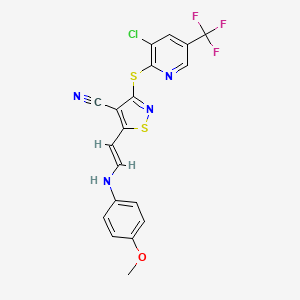

![2,4-dimethoxy-N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2835294.png)

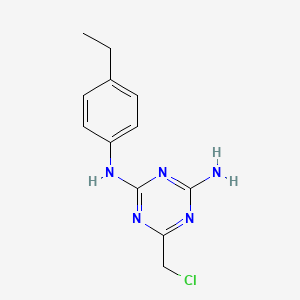

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2835296.png)

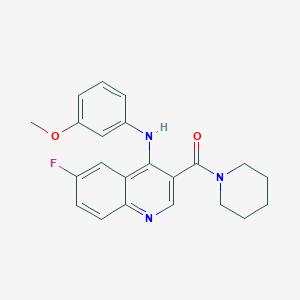

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2835302.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2835303.png)

![4-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one](/img/structure/B2835305.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2835307.png)

![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2835310.png)

![2-(2-methoxyphenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2835311.png)

![4-[3-(5-Chlorothiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]benzoic acid](/img/structure/B2835315.png)

![1-methyl-2,4-dioxo-2,3,4,6,7,8-hexahydro-1H-cyclopenta[5,6]pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2835317.png)